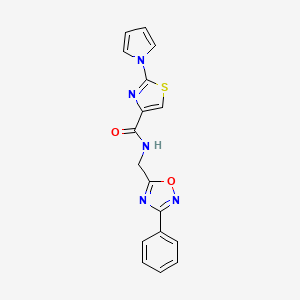

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and a thiazole ring bearing a pyrrole moiety at position 2. Such structures are often explored for their pharmacological properties, including kinase inhibition, antimicrobial activity, or anticancer effects .

Properties

IUPAC Name |

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2S/c23-16(13-11-25-17(19-13)22-8-4-5-9-22)18-10-14-20-15(21-24-14)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJUULCXWNJWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC(=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, highlighting its significance in drug discovery.

Synthesis

The compound can be synthesized through various methods involving the reaction of thiazole and oxadiazole derivatives. The synthetic route typically involves the formation of the oxadiazole ring followed by the introduction of the thiazole moiety via condensation reactions. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and thiazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown potent activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .

| Microbial Strain | Activity |

|---|---|

| Bacillus cereus | High |

| Staphylococcus aureus | Moderate |

| Escherichia coli | Low |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase (TS). The compound's IC50 values against various cancer cell lines suggest significant cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 0.47 |

| MCF7 (Breast) | 0.92 |

| HUH7 (Liver) | 1.4 |

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The presence of the oxadiazole and thiazole rings enhances lipophilicity and facilitates cellular uptake. This structural feature allows the compound to inhibit various enzymes related to cancer metabolism and microbial growth .

Case Studies and Research Findings

-

Antimicrobial Screening

A study conducted by Ahsan et al. demonstrated that compounds with a similar structure exhibited broad-spectrum antimicrobial activity. The study utilized disc diffusion methods to assess the effectiveness against multiple pathogens and confirmed higher efficacy against Gram-positive bacteria compared to Gram-negative ones . -

Cytotoxicity Assay

In a cytotoxicity study involving the NCI-60 cell line panel, compounds derived from oxadiazoles showed promising results with IC50 values indicating potential for further development as anticancer agents . -

Structure–Activity Relationship (SAR) Analysis

SAR studies have indicated that modifications at specific positions on the oxadiazole ring significantly affect biological activity. For example, substituents on the phenyl group were found to enhance antimicrobial potency while maintaining low cytotoxicity towards normal cells .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the thiazole moiety exhibit potent anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. A study found that thiazole-pyridine hybrids derived from similar structures exhibited better anti-breast cancer efficacy compared to standard drugs like 5-fluorouracil . The mechanism of action often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities. Compounds similar to N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide have shown promising results against Gram-positive and Gram-negative bacteria . The structure-function relationship studies indicate that modifications in the thiazole ring can enhance antibacterial potency.

Anticonvulsant Activity

Some thiazole-based compounds have been evaluated for their anticonvulsant effects. Studies indicate that specific derivatives can significantly reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Organic Electronics

The unique electronic properties of oxadiazole and thiazole compounds make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to act as electron transport materials enhances device efficiency .

Sensors

This compound can be employed in the development of chemical sensors due to its ability to interact with various analytes. The compound's fluorescence properties can be utilized for detecting specific ions or molecules in environmental monitoring .

Case Studies

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from and :

Pharmacological and Electronic Properties

- Oxadiazole vs. Isoxazole/Isoelectronic Rings: The target’s 1,2,4-oxadiazole ring (electron-deficient) may exhibit stronger π-π stacking with aromatic amino acids in target proteins compared to isoxazole (ID 20) or pyrazole (Compound 41).

- Thiazole Substituents :

The 1H-pyrrol-1-yl group at thiazole C2 introduces nitrogen-rich aromaticity, which may enhance interactions with nucleic acids or metal ions in enzymes. This contrasts with ID 45’s thioether-linked benzamide, which prioritizes sulfur-mediated hydrophobic interactions . - Carboxamide Linkers: The carboxamide group in the target compound and ID 20/45 provides hydrogen-bonding sites, critical for target engagement.

Q & A

How can the synthesis of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide be optimized to improve yield and purity?

Answer:

- Base and Solvent Selection: Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under mild stirring conditions (room temperature, 12–24 hours) to minimize side reactions . Alternative bases like cesium carbonate (Cs₂CO₃) may enhance reactivity in sterically hindered intermediates.

- Purification: Employ gradient elution column chromatography (e.g., ethyl acetate/hexane) for post-synthesis purification. Recrystallization from ethanol or acetonitrile can further enhance purity.

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify optimal termination points.

Example Optimization Table:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| K₂CO₃/DMF, RT, 24h | 65 | 92 | |

| Cs₂CO₃/DMF, 40°C, 18h | 78 | 95 |

What advanced spectroscopic techniques are recommended for confirming the compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to assign protons and carbons in the thiazole, pyrrole, and oxadiazole moieties. 2D techniques (HSQC, HMBC) resolve connectivity ambiguities, such as between the oxadiazole methyl group and the thiazole ring .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass measurement (e.g., ESI-HRMS with <5 ppm error).

- Infrared Spectroscopy (IR): Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, C-N stretches in oxadiazole ~1250 cm⁻¹) .

Example NMR Data (Hypothetical):

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| H-4 (thiazole) | 8.12 | Thiazole C-H |

| C=O (amide) | 168.5 | Carbonyl carbon |

What in vitro assays are suitable for initial biological activity evaluation?

Answer:

- Enzyme Inhibition Assays: Target enzymes relevant to the compound’s hypothesized activity (e.g., kinase or protease inhibition). Use fluorescence-based assays with positive controls (e.g., staurosporine for kinases) .

- Antimicrobial Screening: Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity: Assess via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

Assay Design Table:

| Assay Type | Protocol Summary | Key Metrics |

|---|---|---|

| Kinase Inhibition | ATP consumption measured via luminescence | IC₅₀, Ki |

| Antimicrobial | 96-well plate, 24h incubation | MIC (µg/mL) |

How can computational modeling predict intermediate stability in the synthesis pathway?

Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy profiles for proposed intermediates using software like Gaussian or ORCA. Transition state analysis identifies rate-limiting steps .

- Solvent Effects: Simulate solvent interactions (e.g., DMF) via polarizable continuum models (PCM) to optimize reaction conditions .

- Docking Studies: If targeting enzymes, use AutoDock Vina to predict binding modes and guide structural modifications .

Example Computational Results:

| Intermediate | ΔG (kcal/mol) | Stability Ranking |

|---|---|---|

| A | -12.3 | Most stable |

| B | -8.7 | Less stable |

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Cross-Validation: Compare NMR data with analogous compounds (e.g., ’s thiazole derivatives). Reassign signals using DEPT-135 or NOESY for stereochemical clarity.

- X-ray Crystallography: Resolve ambiguous connectivity by growing single crystals and solving the structure .

- Synthesis Repetition: Replicate the synthesis to rule out experimental artifacts. Use deuterated solvents for NMR to avoid solvent peaks .

Case Study: A conflicting ¹³C NMR signal at 155 ppm was resolved via HMBC, confirming it as the oxadiazole C-5 carbon .

What strategies improve aqueous solubility for biological testing?

Answer:

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions .

- Co-Solvents: Use DMSO or cyclodextrin complexes in cell-based assays (≤1% v/v to avoid cytotoxicity) .

- pH Adjustment: Prepare phosphate-buffered saline (PBS, pH 7.4) suspensions with sonication for homogeneous dispersion .

How can reaction scalability be addressed without compromising efficiency?

Answer:

- Flow Chemistry: Transition from batch to continuous flow systems for exothermic reactions (prevents thermal degradation) .

- Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported K₂CO₃) to reduce waste and cost .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.